

Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(4-fluorophenyl)pyridine
Cat. No.:	B1289181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring coupled with a fluorinated phenyl group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a logical workflow for its application in drug discovery.

Chemical and Physical Properties

The fundamental properties of **5-Bromo-2-(4-fluorophenyl)pyridine** are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Weight	252.08 g/mol
Molecular Formula	C ₁₁ H ₇ BrFN
CAS Number	463336-07-4
Melting Point	Not available
Boiling Point	Not available
Density	Not available

Synthesis via Suzuki-Miyaura Coupling

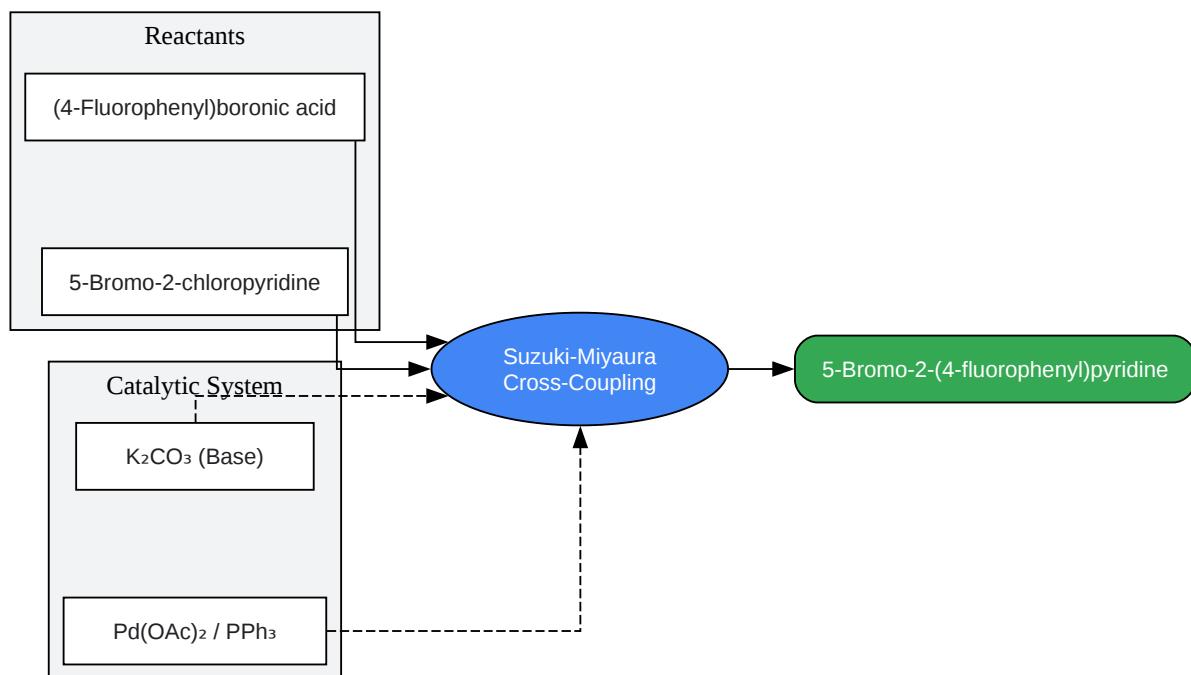
The primary synthetic route to **5-Bromo-2-(4-fluorophenyl)pyridine** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol

Materials:

- 5-Bromo-2-chloropyridine
- (4-Fluorophenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator


Procedure:

- Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chloropyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
- Reaction Execution: Stir the mixture at 80-90°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Drug Discovery Application

5-Bromo-2-(4-fluorophenyl)pyridine serves as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a typical workflow from this starting

material to a potential drug candidate.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289181#5-bromo-2-4-fluorophenyl-pyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com